molecular formula C10H9BrClNS B2587932 2-Bromo-5-methyl-4-phenylthiazole CAS No. 412923-45-6

2-Bromo-5-methyl-4-phenylthiazole

Cat. No. B2587932
CAS RN: 412923-45-6
M. Wt: 290.6
InChI Key: QHNFUWOAQHXVFP-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-phenylthiazole is a chemical compound with the linear formula C10H8N1Br1S1 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyl-4-phenylthiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

2-Bromo-5-methyl-4-phenylthiazole is a solid compound .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-methyl-4-phenylthiazole is a compound that has been explored for its potential in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . This compound could serve as a scaffold for developing new drugs with improved efficacy and reduced side effects.

Agriculture

In agriculture, thiazole compounds have been studied for their use as fungicides and biocides . The structural uniqueness of 2-Bromo-5-methyl-4-phenylthiazole may offer new pathways for pest control and crop protection, potentially leading to more sustainable agricultural practices.

Chemical Synthesis

This thiazole derivative can be used as an intermediate in organic synthesis . Its bromine atom makes it a good candidate for further functionalization through various chemical reactions, enabling the synthesis of a wide range of complex molecules for research and industrial applications.

Industrial Applications

The industrial applications of 2-Bromo-5-methyl-4-phenylthiazole might include its use in the synthesis of dyes, chemical reaction accelerators, and other specialty chemicals . Its versatility can be harnessed to improve manufacturing processes and product quality.

Environmental Science

Research in environmental science could utilize 2-Bromo-5-methyl-4-phenylthiazole in the study of new materials for environmental remediation or as a model compound for understanding the environmental fate of thiazole-based chemicals .

Material Science

In material science, the compound’s properties could be valuable in the development of new materials with specific electronic or mechanical characteristics. Its incorporation into polymers or coatings could lead to advancements in material durability and functionality .

Analytical Chemistry

2-Bromo-5-methyl-4-phenylthiazole may be used as a standard or reagent in analytical chemistry to develop new methods for compound detection and quantification, which is crucial for quality control and research in various scientific domains .

Biochemistry Research

Finally, in biochemistry research, this compound could be used to study enzyme interactions, receptor binding, or as a building block for synthesizing biologically active molecules to probe biochemical pathways .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQQISGUQUJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299964
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-4-phenylthiazole

CAS RN

412923-45-6
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-2-oxo-2-phenylethyl thiocyanate (1.00 g, 5.23 mmol) in 25% hydrogen bromide/acetic acid (10 ml) was stirred at 130° C. for 2 hours and at room temperature for 1 hour. Water was poured into the reaction solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 971 mg (73.1%) of the desired product as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73.1%

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